molecular formula C18H12Cl2F2N4O3S B2418317 N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 903314-57-8

N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2418317
CAS No.: 903314-57-8
M. Wt: 473.28
InChI Key: WELBZTUCVNETGO-UHFFFAOYSA-N
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Description

N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H12Cl2F2N4O3S and its molecular weight is 473.28. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may function by binding to its target and modulating its activity .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its potential broad-spectrum activity, it’s likely that multiple pathways could be impacted .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would largely depend on the compound’s specific targets and the biochemical pathways it affects .

Properties

IUPAC Name

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F2N4O3S/c19-10-5-4-9(6-11(10)20)24-14(27)8-30-18-26-25-15(29-18)7-23-17(28)16-12(21)2-1-3-13(16)22/h1-6H,7-8H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBZTUCVNETGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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